molecular formula C42H70O28S7 B8099572 Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin

Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin

Cat. No.: B8099572
M. Wt: 1247.5 g/mol
InChI Key: MAQZFSOYQPJIOQ-FOUAGVGXSA-N
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Description

Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin is a modified cyclodextrin compound characterized by the presence of mercapto groups at the sixth position of each glucose unit in the beta-cyclodextrin structure. This modification enhances its ability to form inclusion complexes with various guest molecules, making it valuable in numerous scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin is typically synthesized through a multi-step process involving the selective thiolation of beta-cyclodextrinThe final step involves deprotection to yield the desired compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing automated systems and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The primary mechanism by which Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin exerts its effects is through the formation of inclusion complexes. The mercapto groups enhance the binding affinity for guest molecules, allowing for the encapsulation of hydrophobic compounds within the cyclodextrin cavity. This encapsulation improves the solubility, stability, and bioavailability of the guest molecules .

Comparison with Similar Compounds

Similar Compounds

  • Heptakis-(6-Amino-6-deoxy)-beta-Cyclodextrin
  • Heptakis-(6-Azido-6-deoxy)-beta-Cyclodextrin
  • Heptakis-(6-Hydroxy-6-deoxy)-beta-Cyclodextrin

Uniqueness

Heptakis-(6-Mercapto-6-deoxy)-beta-Cyclodextrin is unique due to the presence of mercapto groups, which provide distinct chemical reactivity and binding properties compared to other modified cyclodextrins. This uniqueness makes it particularly valuable in applications requiring strong and selective interactions with guest molecules .

Properties

IUPAC Name

(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O28S7/c43-15-22(50)36-57-8(1-71)29(15)64-37-23(51)16(44)31(10(3-73)58-37)66-39-25(53)18(46)33(12(5-75)60-39)68-41-27(55)20(48)35(14(7-77)62-41)70-42-28(56)21(49)34(13(6-76)63-42)69-40-26(54)19(47)32(11(4-74)61-40)67-38-24(52)17(45)30(65-36)9(2-72)59-38/h8-56,71-77H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQZFSOYQPJIOQ-FOUAGVGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)CS)CS)CS)CS)CS)CS)O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)CS)CS)CS)CS)CS)CS)O)O)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70O28S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1247.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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